4-{2-[4-(cyclopentyloxy)benzoyl]hydrazino}-4-oxobutanoic acid
説明
4-{2-[4-(cyclopentyloxy)benzoyl]hydrazino}-4-oxobutanoic acid, also known as CB-1158, is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of cancer.
作用機序
4-{2-[4-(cyclopentyloxy)benzoyl]hydrazino}-4-oxobutanoic acid inhibits arginase by binding to the enzyme's active site. This leads to a decrease in the production of polyamines, which are essential for cell growth and proliferation. In addition, 4-{2-[4-(cyclopentyloxy)benzoyl]hydrazino}-4-oxobutanoic acid increases the availability of arginine, which is important for T-cell function. This leads to an increase in the number and activity of T-cells, resulting in anti-tumor activity.
Biochemical and Physiological Effects:
4-{2-[4-(cyclopentyloxy)benzoyl]hydrazino}-4-oxobutanoic acid has been shown to decrease the levels of polyamines in cancer cells, leading to a decrease in cell growth and proliferation. In addition, 4-{2-[4-(cyclopentyloxy)benzoyl]hydrazino}-4-oxobutanoic acid increases the availability of arginine, which is important for T-cell function. This leads to an increase in the number and activity of T-cells, resulting in anti-tumor activity.
実験室実験の利点と制限
One advantage of 4-{2-[4-(cyclopentyloxy)benzoyl]hydrazino}-4-oxobutanoic acid is its specificity for arginase. This makes it a promising therapeutic agent for the treatment of cancer. However, 4-{2-[4-(cyclopentyloxy)benzoyl]hydrazino}-4-oxobutanoic acid has a relatively low yield, which may limit its use in large-scale experiments. In addition, the mechanism of action of 4-{2-[4-(cyclopentyloxy)benzoyl]hydrazino}-4-oxobutanoic acid is not fully understood, which may limit its use in certain experiments.
将来の方向性
There are several future directions for the research on 4-{2-[4-(cyclopentyloxy)benzoyl]hydrazino}-4-oxobutanoic acid. One direction is to investigate the potential of 4-{2-[4-(cyclopentyloxy)benzoyl]hydrazino}-4-oxobutanoic acid in combination with other cancer therapies, such as chemotherapy and immunotherapy. Another direction is to investigate the potential of 4-{2-[4-(cyclopentyloxy)benzoyl]hydrazino}-4-oxobutanoic acid in the treatment of other diseases, such as autoimmune disorders. Finally, further studies are needed to fully understand the mechanism of action of 4-{2-[4-(cyclopentyloxy)benzoyl]hydrazino}-4-oxobutanoic acid and its potential side effects.
In conclusion, 4-{2-[4-(cyclopentyloxy)benzoyl]hydrazino}-4-oxobutanoic acid is a promising therapeutic agent for the treatment of cancer. Its specificity for arginase and its ability to increase T-cell function make it a promising candidate for further research. However, further studies are needed to fully understand its mechanism of action and potential side effects.
科学的研究の応用
4-{2-[4-(cyclopentyloxy)benzoyl]hydrazino}-4-oxobutanoic acid has shown potential as a therapeutic agent for the treatment of cancer. Preclinical studies have demonstrated that 4-{2-[4-(cyclopentyloxy)benzoyl]hydrazino}-4-oxobutanoic acid inhibits arginase, an enzyme that is upregulated in many types of cancer. Inhibition of arginase leads to a decrease in the production of polyamines and an increase in T-cell function, resulting in anti-tumor activity.
特性
IUPAC Name |
4-[2-(4-cyclopentyloxybenzoyl)hydrazinyl]-4-oxobutanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O5/c19-14(9-10-15(20)21)17-18-16(22)11-5-7-13(8-6-11)23-12-3-1-2-4-12/h5-8,12H,1-4,9-10H2,(H,17,19)(H,18,22)(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQBWFUXKKFGPNO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC2=CC=C(C=C2)C(=O)NNC(=O)CCC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-{[4-(Cyclopentyloxy)phenyl]carbonyl}hydrazinyl)-4-oxobutanoic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。